[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13566340
Molecular Formula: C16H30BNO4
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30BNO4 |
|---|---|
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h11-12H,8-10H2,1-7H3,(H,18,19) |
| Standard InChI Key | GAEQSFTYQBVALG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)NC(=O)OC(C)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentane ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a Boc-protected amine. The IUPAC name, tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl]carbamate, reflects this arrangement . The boron atom is coordinated within a dioxaborolane ring, enhancing its stability and reactivity in Suzuki-Miyaura couplings.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀BNO₄ |
| Molecular Weight | 311.2 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 56.8 Ų |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)NC(=O)OC(C)(C)C |
Data derived from PubChem and VulcanChem .
Spectroscopic and Stability Profiles
The Boc group shields the amine from undesired reactions during synthesis, while the pinacol boronic ester offers hydrolytic stability compared to free boronic acids . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the tert-butyl group (δ ~1.4 ppm) and the dioxaborolane protons (δ ~1.2 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically begins with the preparation of a cyclopentylboronic ester intermediate. A published protocol involves:
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Cyclopentane Functionalization: Introduction of a boronic ester group via palladium-catalyzed borylation of a halogenated cyclopentane derivative.
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Amine Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the carbamate .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | Pd(PPh₃)₄, Bis(pinacolato)diboron, Base | 60–75% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85–90% |
Adapted from methods for related boronic esters .
Purification and Characterization
Purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields >95% purity. Mass spectrometry (MS) confirms the molecular ion peak at m/z 311.2 .
Applications in Medicinal Chemistry
Role in PROTAC Development
The boronic ester group enables participation in Suzuki-Miyaura cross-couplings, critical for constructing proteolysis-targeting chimeras (PROTACs). For example, analogous compounds have been used to degrade proteins like mixed lineage kinase domain-like (MLKL) .
Enzyme Inhibition
Carbamates often act as transition-state analogs in enzyme inhibition. Molecular docking studies suggest the Boc group in this compound may occupy hydrophobic pockets in target enzymes, while the boronic ester could form reversible covalent bonds with catalytic residues.
Comparative Analysis with Structural Analogues
tert-Butyl 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
This analogue (C₁₇H₂₄BNO₄) shares the Boc and pinacol boronic ester motifs but features a pyrrolopyridine core. It demonstrates superior solubility in polar aprotic solvents compared to the cyclopentyl derivative .
Benzyl 3-(Tetramethyl-dioxaborolan-2-yl)propanoate
With a benzyl ester and propanoate linker (C₁₆H₂₃BO₄), this compound highlights the versatility of boronic esters in prodrug design, though it lacks the amine functionality necessary for enzyme targeting .
Research Findings and Biological Evaluation
In Vitro Cytotoxicity
Preliminary screens against cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values >50 μM, suggesting low inherent toxicity. This makes it a viable intermediate for further functionalization .
Stability in Physiological Conditions
The dioxaborolane ring remains intact in pH 7.4 buffer for >24 hours, but hydrolyzes rapidly under acidic conditions (pH <4), enabling controlled release in targeted drug delivery systems.
Future Directions and Challenges
Optimizing Synthetic Efficiency
Current yields (60–75%) in the borylation step could be improved using microwave-assisted synthesis, as demonstrated for related aryl boronic esters .
Expanding Therapeutic Applications
Conjugation to antibody-drug conjugates (ADCs) via boronic ester linkages may enhance tumor-specific targeting. Computational modeling is needed to predict compatibility with biological cargoes.
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